2-amino-4-(4-butoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Description
2-Amino-4H-pyran-3-carbonitriles are structural core motifs that have received increasing attention in recent years due to their interesting potential pharmacological properties . They are very important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of 2-amino-4H-pyran-3-carbonitriles comprises a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The “2-amino” and “3-carbonitrile” parts refer to the functional groups attached to the pyran ring.Chemical Reactions Analysis
The chemical reactions involving 2-amino-4H-pyran-3-carbonitriles are typically catalyzed reactions . These compounds can be considered as key intermediates for subsequent transformations due to their orthogonal functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-pyran-3-carbonitriles would depend on the exact structure of the compound, including the nature and position of any substituent groups .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-butoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-5-8-26-15-7-6-13(10-16(15)25-3)18-14(11-22)20(23)28-17-9-12(2)27-21(24)19(17)18/h6-7,9-10,18H,4-5,8,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDAHOPAAZWOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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